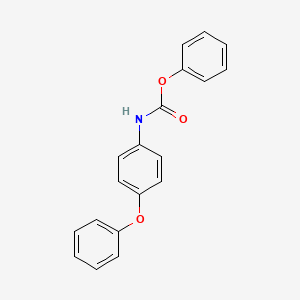
phenyl N-(4-phenoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamates can be achieved through various methods. One common method involves the reaction of alcohols with carbamoyl chlorides . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Chemical Reactions Analysis
Carbamates, including phenyl N-(4-phenoxyphenyl)carbamate, can undergo various chemical reactions. For instance, they can be formed from the reaction of alcohols with carbamoyl chlorides or from the reaction of chloroformates with amines . They can also be formed from the Curtius rearrangement .Wissenschaftliche Forschungsanwendungen
Synthesis and Utility in Drug Development
Phenyl N-(4-phenoxyphenyl)carbamate derivatives, such as Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, are essential intermediates in synthesizing antitumor drugs, particularly small molecular inhibitors for anti-tumor applications. This compound is synthesized through a series of reactions including acylation and nucleophilic substitution, with its structure confirmed by MS and 1H NMR. The method's optimization signifies its industrial relevance and potential for large-scale drug production (Gan et al., 2021).
Carbamate Synthesis Methods
The synthesis of phenyl carbamates is a subject of significant interest, given its structural importance in many drugs and agrochemical products. One study detailed an oxidative approach for cross-coupling phenols with formamides to produce phenylcarbamate products, highlighting the methodological advancements and potential applications in medicinal chemistry and the agrochemical industry (Vala et al., 2021).
Mesomorphic Properties for Electro-Optical Applications
Phenoxyphenyl carbamates, particularly those derived from cholesterol, display mesomorphic properties with phase transitions observable through differential scanning calorimetry and polarizing microscopy. The selective reflectance of these carbamates in the visible region hints at their potential applications in electro-optical devices and temperature sensors, presenting a non-pharmaceutical application of the compound (Meltzer et al., 2002).
Antitumor Activity
Carbamate compounds, including this compound derivatives, have shown significant promise in antitumor activities. For instance, isoxazolyl- and isothiazolylcarbamides, which are accessible from various carboxylic acids, exhibit high antitumor activity, capable of enhancing the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Phenyl N-(4-phenoxyphenyl)carbamate is a type of carbamate, a group that plays a key role in modern drug discovery and medicinal chemistry . Carbamates are specifically designed to make drug-target interactions through their carbamate moiety
Mode of Action
The carbamate functionality of this compound is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . This compound has the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates, including this compound, are involved in various metabolic pathways. These pathways include the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Carbamates are known to have a wide range of effects due to their ability to interact with various targets .
Eigenschaften
IUPAC Name |
phenyl N-(4-phenoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(23-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)22-16-7-3-1-4-8-16/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBWVLNPKAOTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2592510.png)
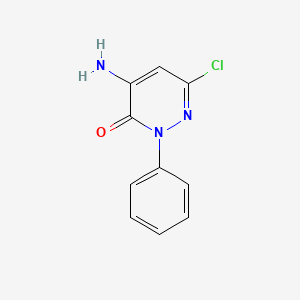
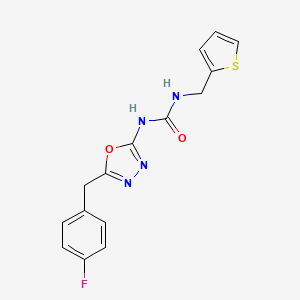



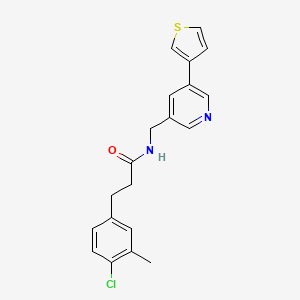

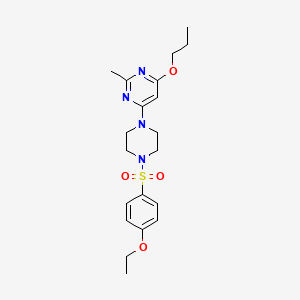
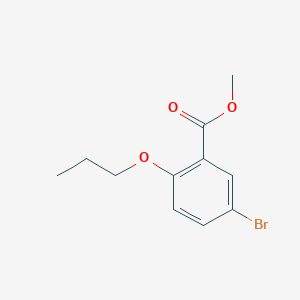
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)
